molecular formula C13H14O3 B13642560 Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Cat. No.: B13642560
M. Wt: 218.25 g/mol
InChI Key: VLFBAMAFGUAPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate is a spirocyclic epoxide derivative characterized by a fused indene-oxirane system with an ethyl ester moiety. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in production or stability .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C13H14O3/c1-2-15-12(14)11-13(16-11)8-7-9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3

InChI Key

VLFBAMAFGUAPPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an indene derivative with an epoxide precursor. The reaction conditions often require the use of a base such as triethylamine in a solvent like ethanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Methyl 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

  • Structure : Differs only in the ester group (methyl vs. ethyl).
  • Molecular Weight : 204.22 g/mol .

Halogenated Derivatives (e.g., 5-Bromo Substituted Analogs)

  • Example : 5-Bromo-2,3-dihydrospiro[indene-1,2'-oxirane] (synthesis precursor in ).
  • Synthesis: Prepared via reaction of trimethylsulfonium bromide and KOH with 5-bromo-indanone, yielding intermediates for further functionalization .
  • Application : Bromine substitution introduces a reactive site for cross-coupling reactions, enabling diversification into complex pharmacophores.

Trifluoromethyl- and Phenyl-Substituted Spiro-Epoxides

  • Examples :
    • (1R,3'R)-5,7-Difluoro-3'-phenyl-3'-(trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-oxirane] (25c) :
  • Yield : 42% after column chromatography.
  • NMR Data : Distinct aromatic (δ 7.69–7.39 ppm) and diastereotopic proton signals (δ 2.76–2.89 ppm) confirm stereochemical complexity .
    • Compound 23c : Features trifluoromethyl and phenyl groups, enhancing steric bulk and electronic effects .
  • Impact of Substituents : Trifluoromethyl groups improve metabolic stability and lipophilicity, while phenyl rings may enhance π-π stacking in target binding.

Octahydrospiro Derivatives

  • Example: Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate (CAS 4791-69-9).
  • Molecular Weight : Exact mass 236.1413 g/mol .

Heterocyclic Variants (Oxazolidine vs. Oxirane)

  • Example : 2,3-Dihydrospiro[indene-1,2’-[1,4]oxazolidine]-3’,5’-dione (SY199900).
  • Key Difference : Replacement of oxirane with oxazolidine introduces nitrogen, altering hydrogen-bonding capacity and acidity. This modification could enhance interactions with biological targets but may affect oxidative stability .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Ethyl ester N/A Discontinued; potential intermediate
Methyl analog Methyl ester 204.22 Lower lipophilicity
5-Bromo derivative Bromine at C5 N/A Suzuki coupling precursor
25c (trifluoromethyl/phenyl) CF₃, Ph, F substituents N/A High stereochemical complexity
Octahydrospiro variant Methano, octahydro rings 236.14 Enhanced rigidity
SY199900 (oxazolidine) Oxazolidine ring N/A Novel heterocyclic scaffold

Challenges and Limitations

  • Availability : The discontinuation of the ethyl carboxylate compound may reflect synthetic hurdles or instability .
  • Stereochemical Complexity : As seen in NMR data for 25c, diastereomer separation remains a challenge, impacting scalability .

Biological Activity

Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate, a unique spiro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C12H14O3
Molecular Weight 218.24 g/mol
IUPAC Name This compound
CAS Number 67197-73-3

The compound features a spiro structure where an oxirane ring is fused with an indene moiety, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of indene derivatives with epoxides. Common methods include:

  • Base-Catalyzed Reactions : Utilizing strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as DMSO or THF at elevated temperatures.
  • Continuous Flow Reactors : Employed in industrial settings to optimize yields and reaction conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

BacteriaMIC (µg/mL)
Staphylococcus aureus16.0
Escherichia coli32.0
Bacillus cereus20.0
Klebsiella pneumoniae25.0

These results suggest that the compound has the potential to serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation. A notable study reported the following findings:

  • Caspase-3 Inhibition : The compound significantly inhibited caspase-3 activity in cancer cell lines, indicating its potential as an anticancer agent.
  • Cell Viability : Treatment with the compound reduced cell viability by approximately 60% in tested cancer cell lines compared to controls .

Study on Renal Ischemia/Reperfusion Injury

A study evaluated the protective effects of this compound against renal ischemia/reperfusion (I/R) injury in rats. Key findings included:

  • Reduction of Tissue Damage : The compound significantly decreased markers of renal injury compared to control groups.
  • Histopathological Assessment : Treated rats exhibited normal renal histology relative to untreated controls .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Enzyme Inhibition : Disruption of enzyme activity through covalent modification.
  • Cellular Process Interference : Alteration of cellular signaling pathways due to binding with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.